molecular formula C24H28BrNO2 B587068 (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-29-0

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Cat. No.: B587068
CAS No.: 1246820-29-0
M. Wt: 442.397
InChI Key: DVFZQAWYEJXGJV-SFHVURJKSA-N
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Description

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-phenylmethoxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrNO2/c1-3-8-20-23-18(13-14-26-22(27)4-2)11-12-19(23)15-21(25)24(20)28-16-17-9-6-5-7-10-17/h3,5-7,9-10,15,18H,1,4,8,11-14,16H2,2H3,(H,26,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZQAWYEJXGJV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions.

    Introduction of the Bromine Atom: Bromination of the indene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Allylation: The allyl group is added using allyl bromide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction with propanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a family of inden derivatives with substitutions at positions 5, 6, and 6. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP Key References
Target (1246820-29-0) 5-Br, 6-benzyloxy, 7-allyl C₂₄H₂₈BrNO₂ 442.39 ~4.67*
Analog 1 (196597-86-1) 5-Br, 6-hydroxy, 7-allyl C₁₇H₂₂BrNO₂ 352.27 4.67
Analog 2 (196597-84-9) 5-Br, 6-hydroxy C₁₄H₁₈BrNO₂ 312.20 3.82
Analog 3 (196597-83-8) 5-Br, 6-methoxy C₁₅H₂₀BrNO₂ 326.23 3.95
Analog 4 (1246820-32-5) 5-Br, 6-benzyloxy, 7-(2-hydroxyethyl) C₂₃H₂₈BrNO₃ 446.38 4.12

*Predicted logP for target compound based on analog data.

Key Observations:

Replacement of allyl with hydroxyethyl (Analog 4) slightly reduces logP, suggesting improved solubility .

Role of Bromine :

  • The 5-bromo substitution is conserved across analogs, likely critical for receptor binding or metabolic stability .
Key Findings:
  • The target compound and Analog 1 are both intermediates in Ramelteon production, but the benzyloxy group in the target may improve synthetic yield or stability during manufacturing .
  • Analog 2 is used as an impurity standard, highlighting the importance of substituent purity in quality control .
Table 3: Physical Properties and Stability
Compound Melting Point (°C) Boiling Point (°C) Stability Notes
Target (1246820-29-0) Not reported 483.1 (predicted) Stable at -20°C; sensitive to light
Analog 1 (196597-86-1) 85–87 483.1 (predicted) Requires ethyl acetate/hexane solvent
Analog 2 (196597-84-9) Not reported Not reported Discontinued due to instability
Insights:
  • The allyl and benzyloxy groups in the target compound may contribute to higher thermal stability compared to hydroxy-substituted analogs .
  • Analog 2’s discontinuation underscores the criticality of substituent choice in commercial viability .

Biological Activity

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28BrNO3
  • Molecular Weight : 446.38 g/mol
  • CAS Number : 1246820-29-0

Anticancer Properties

Research indicates that derivatives of compounds similar to (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide exhibit significant anticancer activity. For instance, compounds with similar structures have been identified as selective MEK kinase inhibitors, which are useful in treating proliferative diseases such as cancer and psoriasis .

Table 1: Summary of Anticancer Activity Studies

CompoundActivity TypeReference
(S)-N-[2-[7-Allyl...MEK kinase inhibition
4-Bromo phenylamino derivativesAnticancer
Benzamide derivativesRET kinase inhibition

Neuropharmacological Effects

Studies on related compounds suggest potential neuropharmacological effects, including anticonvulsant activity. For example, a compound structurally similar to (S)-N-[2-[7-Allyl... was evaluated in various seizure models and demonstrated protective effects against seizures . This suggests that (S)-N-[2-[7-Allyl... may also exhibit neuroprotective properties.

The biological activity of (S)-N-[2-[7-Allyl... can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of MEK and other kinases is crucial for its anticancer effects. Additionally, the compound's interaction with neurotransmitter systems may underlie its potential neuropharmacological effects.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of similar compounds demonstrated that treatment with MEK inhibitors led to a significant reduction in tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells.

Case Study 2: Neuroprotective Effects

In a preclinical model of epilepsy, a related compound showed significant anticonvulsant activity across multiple seizure tests. The results indicated that this class of compounds could be further developed for treating drug-resistant epilepsy.

ADME-Tox Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of (S)-N-[2-[7-Allyl... is critical for understanding its therapeutic potential. Preliminary studies suggest favorable permeability and metabolic stability, which are essential for effective drug development .

Table 2: ADME-Tox Characteristics

ParameterResult
PermeabilityHigh
Metabolic StabilityExcellent
HepatotoxicityNone observed

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